molecular formula C6H7N5 B015306 9-Methyladenine CAS No. 700-00-5

9-Methyladenine

Cat. No. B015306
M. Wt: 149.15 g/mol
InChI Key: WRXCXOUDSPTXNX-UHFFFAOYSA-N
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Patent
US08211899B2

Procedure details

Adenine (2.0 g, 14.8 mmol), tetrahydrofuran (100 mL) and tetrabutyl-ammonium-fluoride solution in 1.0 M tetrahydrofuran (37 mL, 37 mmol) were added in 300 mL mad apple-type flask with a magnetic stirrer. Methyl-iodide (2.72 mL) added drop wise to the solution in 10 minutes during stirring and allowed to stir for 2.5 hr. The reaction solution was evaporated under reduced pressure. The residues were dissolved in methanol and filtered. The filtrate was added ethanol-water mixture. The object was recrystallized in ethanol-water mixture to give white solids (1.0 g, yield, 45%). 1H NMR (400 MHz, DMSO-d6): δ 3.70 (s, 3H), 7.15 (br, 2H), 8.07 (s, 1H), 8.13 (s, 1H), 13C NMR (100 MHz, DMSO-d6): δ 29.3, 118.6, 141.3, 149.8, 152.4, 155.9; MS (ESI+)calcd for C6H7N5+(M+H+) 150.0774, found 150.0914.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[F-].[CH2:12]([N+](CCCC)(CCCC)CCCC)CCC.CI>O1CCCC1>[CH3:12][N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
37 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.72 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
during stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residues were dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
The object was recrystallized in ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
to give white
CUSTOM
Type
CUSTOM
Details
solids (1.0 g, yield, 45%)

Outcomes

Product
Name
Type
Smiles
CN1C2=NC=NC(=C2N=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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